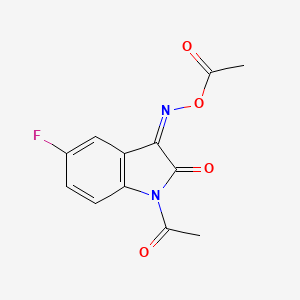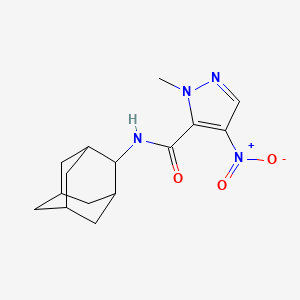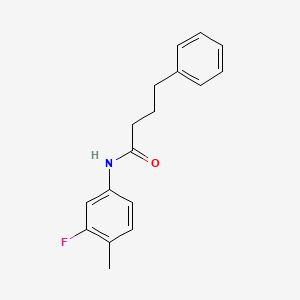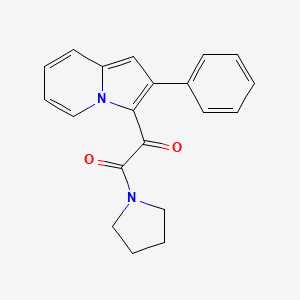
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression or pest resistance.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) can have various biochemical and physiological effects depending on the application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of certain pests and weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various applications. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime). In medicinal chemistry, further studies are needed to determine its efficacy and safety in treating various diseases. In agriculture, further studies are needed to optimize its use as a pesticide and herbicide. In material science, further studies are needed to explore its potential use in the development of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) involves the reaction of 5-fluoro-1H-indole-2,3-dione with hydroxylamine-O-sulfonic acid and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) has been studied for its potential use in various scientific research areas such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
[(Z)-(1-acetyl-5-fluoro-2-oxoindol-3-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-6(16)15-10-4-3-8(13)5-9(10)11(12(15)18)14-19-7(2)17/h3-5H,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJESUCSXPHBVMG-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C(=NOC(=O)C)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)/C(=N/OC(=O)C)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-2-one, 1-acetyl-3-[(acetyloxy)imino]-5-fluoro- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)

![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)

![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)
![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)
